molecular formula C19H17NO5S2 B2416077 Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899965-88-9

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2416077
CAS No.: 899965-88-9
M. Wt: 403.47
InChI Key: ICIWCRAXZHWGOG-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a methoxyphenylsulfamoyl group and a phenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Properties

IUPAC Name

methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S2/c1-24-15-10-6-9-14(11-15)20-27(22,23)18-16(13-7-4-3-5-8-13)12-26-17(18)19(21)25-2/h3-12,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIWCRAXZHWGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfamoyl group can interact with active sites of enzymes, while the phenyl and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfamoyl-4-phenylthiophene-2-carboxylate: Lacks the methoxy group, which may affect its binding affinity and reactivity.

    Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate: Contains a chloro group instead of a methoxy group, which can alter its electronic properties and reactivity.

Uniqueness

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the sulfamoyl, phenyl, and methoxy groups provides a unique set of properties that can be exploited in various applications.

Biological Activity

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Its unique structure, featuring a thiophene core with sulfamoyl and methoxy groups, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO5S2C_{19}H_{17}NO_5S_2 with a molecular weight of approximately 403.5 g/mol. The compound's structure can be represented as follows:

COC O c1scc c2ccccc2 c1S O O Nc1cccc OC c1\text{COC O c1scc c2ccccc2 c1S O O Nc1cccc OC c1}

This structure includes multiple functional groups, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound is likely influenced by its ability to interact with specific molecular targets. The sulfamoyl group can facilitate hydrogen bonding with biological macromolecules, while the aromatic rings may engage in π-π interactions, enhancing binding affinity and specificity to target proteins or enzymes. Such interactions are critical in modulating biological pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds structurally similar to this compound. For instance, derivatives containing methoxy and sulfamoyl groups have shown significant antiproliferative effects against various cancer cell lines, including non-small cell lung carcinoma (A549) and others .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4bA5491.48
15aNCI-H230.49
StaurosporineA5491.52

These results indicate that modifications on the phenyl ring, such as introducing methoxy groups, can enhance the cytotoxic activity of these compounds .

Mechanistic Studies

Further investigations into the mechanism of action revealed that certain derivatives induced apoptosis in cancer cells. For example, compound 4b was shown to trigger a significant apoptotic response in A549 cells, with approximately 42.05% of cells undergoing apoptosis compared to a control group . This suggests that this compound may exhibit similar apoptotic effects.

Q & A

Q. Table 1: Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityAssignment
OCH33.85SingletMethoxy
Thiophene C-H6.90–7.10DoubletThiophene backbone
Sulfamoyl NH7.30BroadN–H stretch

Q. Table 2: Common Crystallographic Refinement Parameters

ParameterValue (SHELXL)Purpose
R1 (all data)<0.05Model fit
wR2<0.12Weighted residuals
GooF1.02–1.05Data-to-parameter ratio

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